molecular formula C19H13ClFN3S B3400279 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-73-8

4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No. B3400279
CAS RN: 1040658-73-8
M. Wt: 369.8 g/mol
InChI Key: CBSMRNGLBNODFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a compound that belongs to the class of pyrazolopyrazine derivatives. It has been studied extensively for its potential use in scientific research applications due to its unique properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine in lab experiments include its potent inhibitory effects on enzymes and receptors, as well as its ability to modulate various physiological processes. However, its limitations include the need for careful dosing and monitoring to avoid potential toxicity and side effects.

Future Directions

There are many potential future directions for research involving 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine, including:
- Further exploration of its inhibitory effects on specific enzymes and receptors
- Investigation of its potential as a therapeutic agent for various diseases and conditions
- Development of more efficient and cost-effective synthesis methods
- Study of its pharmacokinetics and pharmacodynamics in animal and human models
Conclusion:
In conclusion, 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a promising compound that has been extensively studied for its potential use in scientific research applications. Its unique properties and potent inhibitory effects on enzymes and receptors make it a promising candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine has been extensively studied for its potential use in scientific research applications. It has been shown to have potent inhibitory effects on various enzymes and receptors, making it a promising candidate for drug discovery and development.

properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3S/c20-16-10-15(21)7-6-14(16)12-25-19-18-11-17(13-4-2-1-3-5-13)23-24(18)9-8-22-19/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSMRNGLBNODFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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